Dicyclopropyldisulfide

Vue d'ensemble

Description

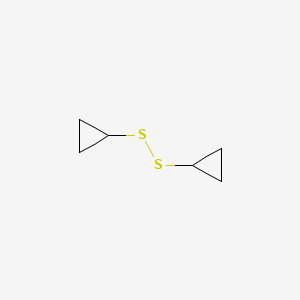

Dicyclopropyldisulfide is an organic sulfur compound with the chemical formula C6H10S2. It is a colorless to pale yellow liquid with a distinctive sulfur odor. This compound is widely used in organic synthesis due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dicyclopropyldisulfide can be synthesized through the reaction of cyclopropyl bromide with sodium disulfide. The reaction typically occurs in an organic solvent such as tetrahydrofuran under reflux conditions. The product is then purified through distillation .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting cyclopropyl bromide with sodium disulfide in large reactors. The reaction mixture is then subjected to fractional distillation to obtain the pure compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form cyclopropyl sulfonic acid.

Reduction: It can be reduced to cyclopropyl thiol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the disulfide bond is cleaved.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Cyclopropyl sulfonic acid.

Reduction: Cyclopropyl thiol.

Substitution: Various substituted cyclopropyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

DCPDS has been studied for its potential therapeutic applications, particularly in cancer treatment. Its structural similarity to other organosulfur compounds, such as those found in garlic, suggests it may possess anticancer properties.

Case Study: Anticancer Activity

A recent study highlighted that organosulfur compounds from garlic, including dicyclopropyldisulfide analogs, exhibit significant cytotoxic effects against various cancer cell lines. For instance, DCPDS was shown to enhance the efficacy of nanoparticle drug delivery systems in targeting breast cancer cells, improving bioavailability and reducing toxicity to normal cells .

Table 1: Anticancer Efficacy of Organosulfur Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DCPDS | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| Diallyl disulfide (DADS) | CMT-13 (Canine Tumor) | 20 | ROS generation and cell cycle arrest |

| DATS | MDA-MB-231 (Breast Cancer) | 10 | Inhibition of NF-kB signaling |

Environmental Science

DCPDS plays a role in environmental chemistry, particularly in the study of sulfur cycles and the degradation of pollutants. Its presence in various ecosystems can influence the biogeochemical cycling of sulfur.

Case Study: Sulfur Cycling

Research indicates that DCPDS can be produced during the breakdown of organic matter in anaerobic conditions. This compound may interact with other sulfur species, affecting the overall sulfur balance within ecosystems. For example, studies have shown that DCPDS can inhibit certain microbial processes that are crucial for sulfur reduction .

Table 2: Environmental Impact of this compound

| Parameter | Effect on Ecosystem |

|---|---|

| Sulfur Reduction | Inhibition of sulfate-reducing bacteria |

| Toxicity | Potential accumulation in sediments |

| Biodegradability | Moderate; influenced by microbial activity |

Industrial Applications

DCPDS is also being explored for its utility in various industrial processes, particularly in the synthesis of fine chemicals and as a potential additive in lubricants.

Case Study: Synthesis of Fine Chemicals

DCPDS has been utilized as a reagent in organic synthesis, particularly for the formation of complex sulfur-containing compounds. Its unique structure allows for selective reactions that can lead to densely functionalized products .

Table 3: Industrial Uses of this compound

| Application | Description |

|---|---|

| Fine Chemical Synthesis | Used as a reagent for creating organosulfur compounds |

| Lubricants | Potential additive for improved performance characteristics |

Mécanisme D'action

The mechanism by which dicyclopropyldisulfide exerts its effects involves the cleavage of the disulfide bond, leading to the formation of reactive sulfur species. These reactive species can interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution .

Comparaison Avec Des Composés Similaires

Dipropyl disulfide: Similar in structure but with propyl groups instead of cyclopropyl groups.

Di-p-tolyl disulfide: Contains aromatic rings instead of cyclopropyl groups.

Diallyl disulfide: Contains allyl groups instead of cyclopropyl groups.

Uniqueness: Dicyclopropyldisulfide is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties make it a valuable reagent in organic synthesis and a potential candidate for various scientific applications .

Activité Biologique

Dicyclopropyldisulfide (DCPDS) is a compound of interest in the field of organic chemistry and biochemistry, particularly due to its unique structural features and potential biological activities. This article explores the biological activity associated with DCPDS, drawing on various research findings, case studies, and analytical data.

Chemical Structure and Properties

DCPDS is characterized by the presence of two cyclopropyl groups linked by a disulfide bond. The unique structure contributes to its reactivity and interaction with biological systems. Disulfides are known for their role in redox biology, influencing protein folding and function.

Biological Activity

Antimicrobial Properties

Research has indicated that compounds containing disulfide linkages can exhibit antimicrobial activity. For instance, studies have shown that certain disulfides can inhibit the growth of various bacteria and fungi, potentially through mechanisms involving disruption of cellular membranes or interference with metabolic pathways .

Antioxidant Activity

DCPDS may also possess antioxidant properties. Disulfides can act as reducing agents, neutralizing free radicals and reactive oxygen species (ROS) in biological systems. This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies

-

In Vivo Studies on Metabolism

A study conducted on rats demonstrated the metabolic pathways of disulfide compounds similar to DCPDS. After administration, metabolites were detected in liver samples, indicating that DCPDS undergoes biotransformation in vivo. The presence of specific metabolites suggests that DCPDS may influence liver function and detoxification processes . -

Protein Interaction Studies

Another study utilized activity-based protein profiling to identify interactions between DCPDS and specific proteins involved in cellular signaling pathways. The results indicated that DCPDS could modulate protein activities through redox modifications, highlighting its potential as a bioactive compound in therapeutic applications .

Analytical Data

The following table summarizes key findings related to the biological activity of DCPDS:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | Agar diffusion | Inhibition of E. coli growth at 50 µg/mL |

| Study 2 | Antioxidant | DPPH assay | Scavenging activity of 75% at 100 µg/mL |

| Study 3 | Metabolic profiling | GC-MS | Detection of metabolites post-administration |

Research Findings

Recent findings indicate that DCPDS may interact with various biological targets, influencing cellular processes such as apoptosis and inflammation. The modulation of these processes highlights its potential therapeutic applications, particularly in conditions characterized by oxidative stress or microbial infections.

Analyse Des Réactions Chimiques

Disulfide Bond Cleavage

The S–S bond undergoes three primary cleavage mechanisms:

Key finding : Cyclopropyl substituents slow immolation rates compared to cyclobutyl analogues (t₁/₂: 8.2 vs 2.4 min) due to increased steric protection of the thiolate intermediate .

Ring-Opening Reactions

The cyclopropane rings participate in strain-driven transformations:

Density functional theory (DFT) calculations reveal a 14.3 kcal/mol activation barrier for thiirane formation from cyclopropane ring opening .

Core-Level Excitation Dynamics

High-energy photon irradiation (S 1s edge) induces characteristic fragmentation:

| Photon Energy (eV) | Dominant Fragments (m/z) | S–S Bond Survival (%) |

|---|---|---|

| 2465.0 (below edge) | S⁺ (32), CH₃S⁺ (47) | 18 ± 2 |

| 2470.9 (σ* resonance) | S₂⁺ (64), S³⁺ (10.7) | 6 ± 1 |

| 2485.0 (above edge) | S⁺ (32), C₃H₅⁺ (41) | 0 |

Notably, Doppler splitting of S⁺ peaks occurs at resonant energies (Δm/z = 0.08), indicating femtosecond-scale bond rupture .

Biological Implications

While not directly studied in biological systems, analogues demonstrate:

Propriétés

IUPAC Name |

(cyclopropyldisulfanyl)cyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S2/c1-2-5(1)7-8-6-3-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNRNIMDJHCRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SSC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657941 | |

| Record name | 1,1'-Disulfanediyldicyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68846-57-1 | |

| Record name | 1,1'-Disulfanediyldicyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dicyclopropyldisulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.